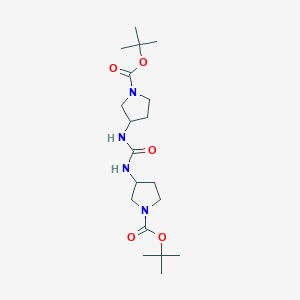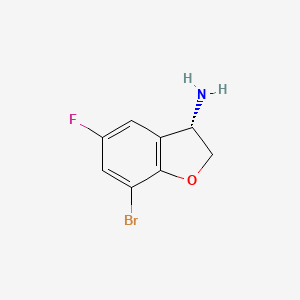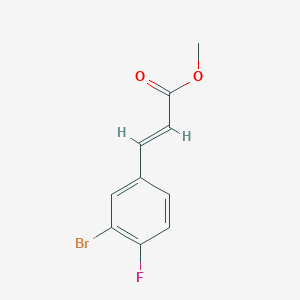
(2e)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, methyl ester: is an organic compound that belongs to the class of phenylpropenoic acid derivatives. This compound is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, methyl ester typically involves the esterification of (2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis might involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring make the compound susceptible to nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the propenoic acid moiety. Reagents like potassium permanganate or chromium trioxide can be used to oxidize the double bond.
Reduction Reactions: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under inert atmosphere.
Major Products:
Substitution: Formation of substituted phenylpropenoic acid derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of halogenated phenylpropenoic acids on various biological systems. Its derivatives might exhibit interesting biological activities such as anti-inflammatory or antimicrobial properties.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of bromo and fluoro groups can enhance the compound’s binding affinity to biological targets.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications.
Mécanisme D'action
The mechanism of action of (2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, methyl ester largely depends on its interaction with biological targets. The bromo and fluoro substituents can enhance the compound’s ability to interact with enzymes or receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparaison Avec Des Composés Similaires
- (2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, ethyl ester
- 3-(4-Bromo-2-fluorophenyl)propanoic acid
- 2-Bromo-3,3,3-trifluoropropene
Uniqueness: The unique combination of bromo and fluoro substituents on the phenyl ring of (2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, methyl ester distinguishes it from other similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
959961-64-9 |
|---|---|
Formule moléculaire |
C10H8BrFO2 |
Poids moléculaire |
259.07 g/mol |
Nom IUPAC |
methyl (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2-6H,1H3/b5-3+ |
Clé InChI |
CRHGUYSSCRYBIO-HWKANZROSA-N |
SMILES isomérique |
COC(=O)/C=C/C1=CC(=C(C=C1)F)Br |
SMILES canonique |
COC(=O)C=CC1=CC(=C(C=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13049762.png)
![4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine](/img/structure/B13049772.png)
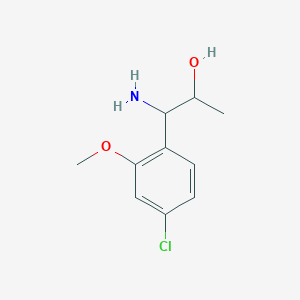
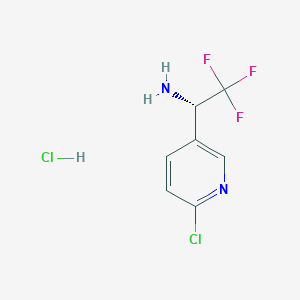
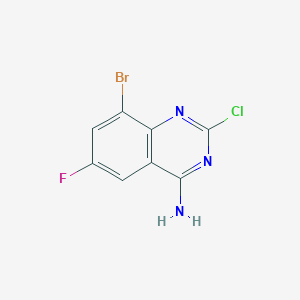
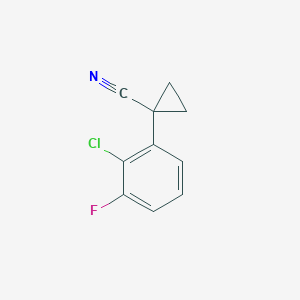
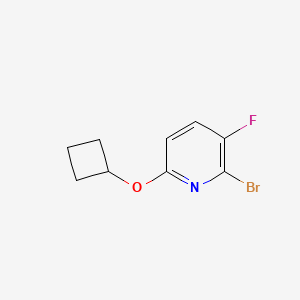
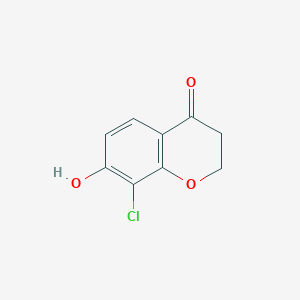
![7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049794.png)
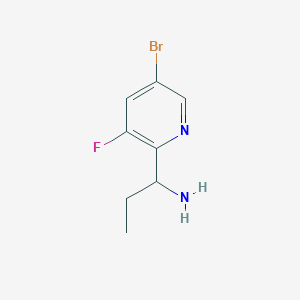
![(3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049804.png)
